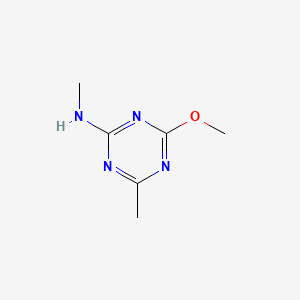

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Description

The exact mass of the compound 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-8-5(7-2)10-6(9-4)11-3/h1-3H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDSUSQBIDHEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073345 | |

| Record name | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5248-39-5 | |

| Record name | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5248-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005248395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental molecular attributes and outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

A summary of the known and unavailable quantitative data for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is presented below. This table serves as a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O | Alzchem[1] |

| Molecular Weight | 154.17 g/mol | Alzchem[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Water Solubility | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

It is crucial to note the distinction between 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine and the structurally similar compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, for which some data is available.[2][3] Researchers should exercise caution to avoid confusion between these two distinct chemical entities.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized methodologies for the experimental determination of the core physicochemical properties of organic compounds like 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is heated in a suitable apparatus, such as a Thiele tube or a metal block heater, along with a thermometer.[5][6]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8]

Water Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated aqueous phase is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[9][10]

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[11]

Methodology: UV-Vis Spectrophotometry

-

Solution Preparation: A series of solutions of the compound are prepared in buffers of known pH values.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the compound have different absorption characteristics is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11]

logP Determination

The partition coefficient (P) or distribution coefficient (D) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium. The logarithm of this ratio is the logP or logD.

Methodology: Shake-Flask Method

-

Phase Preparation: A biphasic system, typically n-octanol and water, is prepared. The two phases are mutually saturated by shaking them together and then allowing them to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are allowed to separate. The concentration of the compound in each phase is then determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12][13]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of an organic compound.

Caption: Workflow for Physicochemical Profiling.

References

- 1. 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine | Alzchem Group [alzchem.com]

- 2. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 97 1668-54-8 [sigmaaldrich.com]

- 3. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS#: 1668-54-8 [m.chemicalbook.com]

- 4. athabascau.ca [athabascau.ca]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

An In-Depth Technical Guide to 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on presenting clear, quantitative data and detailed experimental context.

Molecular Identity and Physicochemical Properties

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a substituted triazine, a class of heterocyclic compounds with a wide range of applications. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its core structure consists of a 1,3,5-triazine ring functionalized with a methoxy group, a methyl group, and a methylamino group.

Below is a summary of its key identifiers and computed properties.

| Identifier | Value | Source |

| IUPAC Name | 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | LGC Standards |

| CAS Number | 5248-39-5 | ChemUniverse |

| Molecular Formula | C₆H₁₀N₄O | [2][3] |

| Molecular Weight | 154.17 g/mol | [2][3] |

| Canonical SMILES | CNc1nc(C)nc(OC)n1 | LGC Standards |

| InChI Key | Information not available in search results | |

| Appearance | Light yellow powder (for assay ≥98%) | SincereChemical |

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine are not widely published. However, based on its molecular structure, the following table summarizes the expected spectroscopic characteristics. This information is crucial for the identification and characterization of the compound in a laboratory setting.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), the N-methyl protons (-NHCH ₃), the ring-attached methyl protons (-CH ₃), and the amine proton (-NH ). |

| ¹³C NMR | Resonances for the carbon atoms of the triazine ring (three distinct signals), the methoxy carbon, the N-methyl carbon, and the ring-attached methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl and methoxy groups), C=N stretching (triazine ring), and C-O stretching (methoxy group). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 154.17, along with characteristic fragmentation patterns of the triazine ring and its substituents. |

Note: While specific data for the target molecule is unavailable, spectroscopic data for closely related triazine derivatives have been published, providing a reference for expected peak positions and patterns.[3][5][6]

Experimental Protocols

Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

While a specific, peer-reviewed protocol for this exact molecule is not available in the provided search results, a general synthetic route can be proposed based on established triazine chemistry. A common method involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Hypothetical Protocol:

-

Step 1: Monosubstitution with Methoxide. Cyanuric chloride is reacted with one equivalent of sodium methoxide at a low temperature (e.g., 0-5 °C) to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

Step 2: Second Substitution with Methylamine. The resulting dichlorotriazine is then reacted with one equivalent of methylamine. This reaction is typically performed at a slightly elevated temperature to substitute one of the remaining chlorine atoms, yielding a 2,4-disubstituted intermediate.

-

Step 3: Third Substitution with a Methyl Source (e.g., Grignard Reagent). The final chlorine atom is substituted using a methylating agent such as methylmagnesium bromide. This step would require careful control of reaction conditions to achieve the desired product.

-

Purification. The final product is purified from the reaction mixture using standard techniques such as extraction and column chromatography.

An alternative, more plausible synthesis based on available literature involves starting with a different triazine precursor.[2] A generalized workflow for triazine synthesis is outlined below.

Caption: A plausible synthetic workflow for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine.

Biological and Pharmacological Context

Role in Agrochemicals

Substituted triazines are widely used as herbicides. While 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is primarily an intermediate, its structural analogs are known environmental transformation products of several sulfonylurea herbicides.[1] For example, the closely related 2-amino-4-methoxy-6-methyl-1,3,5-triazine is a metabolite of herbicides like tribenuron-methyl, thifensulfuron-methyl, and metsulfuron-methyl.[7] This suggests that the target molecule could be relevant in studies of herbicide degradation pathways and environmental toxicology.

Potential Therapeutic Applications

The 1,3,5-triazine scaffold is a versatile platform for drug discovery. Various derivatives have been investigated for a range of biological activities, including as anticancer and anti-inflammatory agents.[8][9] Studies on structurally related 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazines have shown that they can inhibit the production of reactive oxygen species (ROS) by human phagocytes and prevent the adhesion of polymorphonuclear cells (PMNs) to vascular endothelial cells, both of which are critical processes in inflammation.[9][10]

Although the specific biological activity of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine has not been reported, its structure suggests that it could be a valuable starting point for the development of novel anti-inflammatory agents.

Caption: Potential anti-inflammatory mechanism of related 1,3,5-triazine derivatives.

Conclusion and Future Directions

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a valuable chemical intermediate with a well-defined molecular structure. While it is primarily used in the synthesis of other complex molecules, the biological activities of its structural analogs suggest potential for further investigation. Future research should focus on:

-

Full Physicochemical and Spectroscopic Characterization: Experimental determination of melting point, boiling point, solubility, and comprehensive NMR, IR, and mass spectrometry data is needed.

-

Development of Optimized Synthesis Protocols: Publication of detailed, high-yield synthesis methods would be beneficial for the research community.

-

Biological Screening: Evaluation of the molecule's bioactivity, particularly its potential as an anti-inflammatory or anticancer agent, could open new avenues for drug development.

-

Metabolic Studies: Given its relationship to herbicide metabolites, understanding its metabolic fate and environmental impact is also an area of interest.

References

- 1. 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine | Alzchem Group [alzchem.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-氨基-4-甲氧基-6-甲基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | C5H5F3N4O | CID 199948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Primary Role and Mechanism of Action of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine as a Key Herbicide Intermediate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the fundamental role of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, a critical intermediate in the synthesis of sulfonylurea herbicides. While this compound does not exhibit a primary, direct mechanism of action as a final product, its significance lies in its function as a core building block for potent herbicidal agents. The primary focus of this document is to elaborate on the synthetic pathway leading to the herbicide bensulfuron-methyl and to provide a detailed exposition of the mechanism of action of the resulting sulfonylurea herbicides, which function by inhibiting the plant enzyme acetolactate synthase (ALS). This guide includes quantitative data on enzyme inhibition, detailed experimental protocols for assessing ALS activity, and visualizations of the relevant biochemical and experimental workflows.

Introduction: The Role of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in Herbicide Synthesis

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic amine that serves as a crucial precursor in the production of a significant class of herbicides: the sulfonylureas. Its structural counterpart, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, is also a key intermediate in these synthetic pathways. These triazine derivatives provide the heterocyclic moiety that is essential for the herbicidal activity of the final sulfonylurea molecule. The sulfonylurea herbicides are widely used in agriculture due to their high efficacy at low application rates and their selective action against weeds.

The primary utility of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is demonstrated in the synthesis of bensulfuron-methyl. The following section details the synthetic route to this potent herbicide.

Synthetic Pathway to Bensulfuron-Methyl

The synthesis of bensulfuron-methyl involves the condensation of the triazine amine intermediate with a sulfonyl isocyanate. The triazine component, derived from 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine or a closely related precursor, is reacted with methyl 2-(sulfonyl isocyanate methyl)benzoate to form the final bensulfuron-methyl product.

A general synthetic scheme is as follows:

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of bensulfuron-methyl, and sulfonylureas in general, stems from their potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1] Since animals lack the ALS enzyme, sulfonylurea herbicides exhibit low mammalian toxicity.

The inhibition of ALS by sulfonylurea herbicides is non-competitive.[1] The herbicide binds to a site on the enzyme that is distant from the active site, inducing a conformational change that reduces the enzyme's affinity for its natural substrates.[1] This binding is characterized by slow onset and tight binding, leading to a highly effective and long-lasting inhibition of the enzyme.

The deprivation of essential branched-chain amino acids ultimately leads to the cessation of cell division and plant growth, resulting in the death of the susceptible weed.

Quantitative Data on ALS Inhibition

The potency of sulfonylurea herbicides is reflected in their low half-maximal inhibitory concentration (IC50) values against the ALS enzyme. The following table summarizes the inhibitory activity of bensulfuron-methyl against ALS from a susceptible plant species.

| Herbicide | Plant Species | IC50 (nM) | Reference |

| Bensulfuron-methyl | Hydrilla (Hydrilla verticillata) | 22 | [3] |

| Chlorsulfuron | Pea (Pisum sativum) | 18 - 36 | [4] |

| Imazapyr | Various | µM range | [1] |

Experimental Protocols: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a standard method for determining the inhibitory effect of a compound on ALS activity in a plant extract.

5.1. Enzyme Extraction

-

Harvest fresh, young plant tissue (e.g., leaves) and immediately place on ice.

-

Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM cysteine, and 10% v/v glycerol).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately for the assay.

5.2. ALS Activity Assay

-

Prepare a reaction mixture in a microplate well containing:

-

Assay buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0)

-

Substrates: 20 mM pyruvate

-

Cofactors: 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10 mM MgCl2

-

Test compound (herbicide) at various concentrations (or a solvent control).

-

-

Initiate the reaction by adding the enzyme extract to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 50 µL of 3 M sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add a colorimetric reagent containing creatine and α-naphthol to each well. This reagent reacts with acetoin to produce a colored product.

-

Incubate at 60°C for 15 minutes for color development.

-

Measure the absorbance at 525 nm using a microplate reader.

5.3. Data Analysis

-

Calculate the percentage of ALS inhibition for each herbicide concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the herbicide concentration.

-

Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity, by fitting the data to a dose-response curve.

Conclusion

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a fundamentally important chemical intermediate rather than a bioactive end-product. Its core utility is realized through its incorporation into sulfonylurea herbicides such as bensulfuron-methyl. The resulting herbicides are highly effective due to their specific and potent inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential amino acids in plants. Understanding the synthetic route from this triazine intermediate and the subsequent mechanism of action of the final herbicidal product is crucial for the development of new and improved weed management strategies. The experimental protocols provided herein offer a framework for the evaluation of novel compounds targeting the ALS enzyme.

References

Spectroscopic and Mechanistic Insights into 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine is a heterocyclic organic compound belonging to the triazine class of molecules. Triazine derivatives are of significant interest in agrochemicals, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties. This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine, detailed experimental protocols for its characterization, and insights into its potential biological signaling pathways.

Molecular Structure

Chemical Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol CAS Number: 5248-39-5

The structure consists of a central 1,3,5-triazine ring substituted with a methoxy group, a methyl group, and a methylamino group at positions 2, 4, and 6, respectively.

Spectroscopic Data

Due to the limited availability of directly published spectroscopic data for this specific compound, the following tables present predicted and typical values based on the analysis of its functional groups and related triazine structures.

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Medium |

| 2950 - 2850 | C-H Stretch | Methyl, Methoxy | Medium-Strong |

| ~1600 | Ring Stretch | 1,3,5-Triazine Ring | Strong |

| 1580 - 1550 | Ring Stretch | 1,3,5-Triazine Ring | Strong |

| 1460 - 1440 | C-H Bend | Methyl, Methoxy | Medium |

| 1300 - 1200 | C-O Stretch | Aryl Ether | Strong |

| 1250 - 1020 | C-N Stretch | Amine | Medium-Weak |

| ~810 | Ring Bending | 1,3,5-Triazine Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 - 5.5 | Broad Singlet | 1H | N-H (Methylamino) |

| ~3.9 - 4.1 | Singlet | 3H | O-CH₃ (Methoxy) |

| ~2.9 - 3.1 | Doublet | 3H | N-CH₃ (Methylamino) |

| ~2.4 - 2.6 | Singlet | 3H | C-CH₃ (Triazine ring) |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Chemical Shift (ppm) | Assignment |

| ~171 | C-OCH₃ (Triazine ring) |

| ~170 | C-NHCH₃ (Triazine ring) |

| ~166 | C-CH₃ (Triazine ring) |

| ~54 | O-CH₃ (Methoxy) |

| ~28 | N-CH₃ (Methylamino) |

| ~25 | C-CH₃ (Triazine ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 124 | [M - CH₂O]⁺ or [M - NHCH₂]⁺ |

| 111 | [M - HNCH₂ - CH₃]⁺ |

| 96 | [M - CH₃O - CH₃ - H]⁺ |

| 68 | [C₃H₂N₃]⁺ (Triazine ring fragment) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve approximately 5-10 mg of the solid sample in a minimal amount of a volatile solvent (e.g., methylene chloride or acetone).

-

Deposit a drop of the solution onto a salt plate (KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

¹H NMR Data Acquisition:

-

The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

The spectrum is acquired on the same instrument, typically with a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.[3]

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

The compound, being a solid, is typically introduced into the mass spectrometer via a direct insertion probe.

-

The probe is heated to volatilize the sample into the ion source.[4]

-

-

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.[6]

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine.

Potential Signaling Pathway: Inhibition of Relaxin Signaling

Some triazine herbicides have been shown to act as endocrine disruptors by interfering with relaxin hormone signaling.[3] They can competitively inhibit the binding of relaxin to its receptor, RXFP1, which in turn affects downstream signaling cascades.[3] This can lead to a reduction in nitric oxide (NO) production and the downregulation of genes involved in tissue remodeling and vascularization.[3]

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of 2-Methoxy-4-methyl-6-methylamino-1,3,5-triazine. While direct experimental data is sparse, the predicted spectral data, coupled with the detailed experimental protocols, offer a robust framework for researchers to identify and characterize this compound. Furthermore, the illustrated potential signaling pathway highlights a possible mechanism of action, providing a starting point for further biological and toxicological investigations. This information is intended to support the efforts of scientists and professionals in the fields of agrochemical development, medicinal chemistry, and related disciplines.

References

An In-Depth Technical Guide to 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine (CAS: 5248-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, a key chemical intermediate in the synthesis of sulfonylurea herbicides. This document details its physicochemical properties, outlines a detailed synthesis protocol, and explores the mechanism of action of its herbicidal derivatives. The guide is intended to be a valuable resource for researchers, chemists, and professionals involved in agrochemical and pharmaceutical development.

Chemical Identity and Physicochemical Properties

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic organic compound belonging to the triazine class. It is primarily utilized as a precursor in the manufacturing of various agrochemicals.

Table 1: Physicochemical Properties of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

| Property | Value | Reference |

| CAS Number | 5248-39-5 | N/A |

| Molecular Formula | C₆H₁₀N₄O | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Light yellow to white crystalline powder | N/A |

| Melting Point | 162-166 °C | N/A |

| Boiling Point (Predicted) | 304.9 ± 25.0 °C | N/A |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | N/A |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | N/A |

| Synonyms | 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine, Triazinamin-methyl | [1][2] |

Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

The synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a multi-step process that typically starts from cyanuric chloride (trichlorotriazine). The following is a detailed experimental protocol based on established chemical principles for triazine synthesis.

Experimental Protocol: Synthesis from Cyanuric Chloride

This protocol outlines a three-step synthesis pathway involving sequential nucleophilic substitution reactions on the triazine ring.

Materials:

-

Cyanuric chloride (1,3,5-trichloro-2,4,6-triazine)

-

Methanol

-

Sodium hydroxide or Sodium methoxide

-

Methylamine (40% solution in water)

-

Acetone

-

Dichloromethane

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Appropriate solvents for reaction and purification (e.g., acetone, dichloromethane)

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve cyanuric chloride in a suitable solvent like acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of sodium methoxide solution or a solution of sodium hydroxide in methanol, while maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 2-4 hours at 0-5 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be used directly in the next step or the intermediate can be isolated by filtration and washing.

Step 2: Synthesis of 2-chloro-4-methoxy-6-methylamino-1,3,5-triazine

-

To the reaction mixture from Step 1, slowly add one equivalent of a 40% aqueous methylamine solution.

-

Control the temperature of the reaction, keeping it between 0-10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 8-12 hours, gradually warming to room temperature.[3]

-

Monitor the formation of the product by TLC.

Step 3: Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

-

To the reaction mixture from Step 2, add a second equivalent of 40% aqueous methylamine solution.

-

Heat the reaction mixture to a controlled temperature, typically between 30-50°C, and stir for several hours until the reaction is complete as indicated by TLC.

-

After completion, cool the reaction mixture and neutralize it with a suitable acid, such as hydrochloric acid.

-

The product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, extract it with an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).

Synthesis Workflow Diagram

References

The Diverse Biological Landscape of Substituted 1,3,5-Triazine Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds have made it a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted 1,3,5-triazine amines, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity

Substituted 1,3,5-triazine amines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various substituted 1,3,5-triazine amines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 1 | N2-allyl-6-chloro-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |

| 2 | 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |

| 3 | Morpholine-functionalized derivative 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | 21.74 |

| 4 | Morpholine-functionalized derivative 5 | SW480 (Colorectal) | 43.12 | 5-Fluorouracil | >100 |

| 5 | Morpholine-functionalized derivative 5 | SW620 (Colorectal) | 32.83 | 5-Fluorouracil | 21.74 |

| 6 | Biguanide-derived, o-hydroxyphenyl substituted 2c | HCT116 (Colorectal) | 20-27 | Cisplatin | 20-27 |

| 7 | Biguanide-derived, o-hydroxyphenyl substituted 3c | SW620 (Colorectal) | 20-27 | Cisplatin | 20-27 |

| 8 | Tri-amino-substituted 8e | A549 (Lung) | 0.050 | Methotrexate | - |

| 9 | Tri-amino-substituted 9a | A549 (Lung) | 0.042 | Methotrexate | - |

| 10 | Tri-amino-substituted 10e | A549 (Lung) | 0.062 | Methotrexate | - |

| 11 | Tri-amino-substituted 11e | A549 (Lung) | 0.028 | Methotrexate | - |

Key Signaling Pathways in Anticancer Activity

Several signaling pathways are targeted by anticancer 1,3,5-triazine derivatives. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of drug sensitivity.

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[1][2] Inhibition of DHFR leads to a depletion of these precursors, thereby halting DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells.[1][2]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3][4][5][6] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to apoptosis.[3][5] Some 1,3,5-triazine derivatives have been shown to inhibit components of this pathway, such as PI3K-α, thereby restoring normal cellular control.

The B-Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation and survival.[7][8][9][10] Mutations in the B-Raf gene are common in melanoma and other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[7][8][9][10][11] Certain 1,3,5-triazine derivatives have been developed as inhibitors of mutant B-Raf.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14][15][16] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. Some 1,3,5-triazine derivatives have shown anti-angiogenic activity through the inhibition of VEGFR-2.

References

- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 11. Melanoma - Wikipedia [en.wikipedia.org]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. uu.diva-portal.org [uu.diva-portal.org]

The Environmental Fate of Triazine Herbicide Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of triazine herbicide metabolites. Triazine herbicides, such as atrazine, have been extensively used in agriculture for weed control, leading to the widespread presence of their metabolites in various environmental compartments. Understanding the persistence, mobility, and degradation of these metabolites is crucial for assessing their potential ecological and human health risks. This document summarizes key quantitative data, details experimental protocols for their analysis, and visualizes the complex degradation pathways.

Persistence and Mobility of Triazine Metabolites

The environmental persistence and mobility of triazine herbicide metabolites are governed by a combination of factors including their chemical structure, the properties of the environmental matrix (soil type, water chemistry), and microbial activity. The following tables summarize key quantitative data regarding the half-life and sorption coefficients of major triazine metabolites.

Data Presentation

Table 1: Half-life of Common Triazine Herbicide Metabolites in Soil and Water

| Metabolite | Environmental Compartment | Half-life (t½) in days | Conditions | Reference(s) |

| Deethylatrazine (DEA) | Soil | 17 - 57 | Field conditions | [1] |

| Water | > 6 months | Aquatic systems | [2] | |

| Deisopropylatrazine (DIA) | Soil | 17 - 57 | Field conditions | [1] |

| Water | > 6 months | Aquatic systems | [2] | |

| Hydroxyatrazine (HA) | Soil | 66 - 105 | Soil microcosm | [2] |

| Water | Stable | UV/H₂O₂ process | [3] | |

| Diaminochlorotriazine (DACT) | Soil | Not widely reported | - | - |

| Water | Not widely reported | - | - |

Table 2: Soil Sorption Coefficients (Koc and Kd) for Triazine Herbicide Metabolites

| Metabolite | Koc (L/kg) | Kd (L/kg) | Soil Type | Reference(s) |

| Deethylatrazine (DEA) | 24 - 3000 | Not specified | Various | [4][5] |

| Deisopropylatrazine (DIA) | Not widely reported | Not statistically different from cultivated soil in VFS | Clay | [4] |

| Hydroxyatrazine (HA) | Not widely reported | Adsorption coefficient 48% higher in VFS than cultivated soil | Clay | [4][6] |

Table 3: Typical Concentrations of Triazine Herbicide Metabolites in Environmental Samples

| Metabolite | Environmental Matrix | Concentration Range | Location/Study | Reference(s) |

| Deethylatrazine (DEA) | Groundwater | 0.005 - 0.011 mg/L | Atrazine plant workers' urine | [5] |

| Surface Water | Up to 130.75 ng/L (for Atrazine) | Wastewater Treatment Plants | [7] | |

| Deisopropylatrazine (DIA) | Groundwater | 0.006 - 0.276 mg/L | Atrazine plant workers' urine | [5] |

| Surface Water | Not detected in some WWTPs | Wastewater Treatment Plants | [7] | |

| Hydroxyatrazine (HA) | Soil | Higher concentrations than DEA and DIA | Agricultural soils | [4] |

| Groundwater | Less frequently detected than DEA and DIA | - | [4] |

Degradation Pathways of Triazine Herbicides

Triazine herbicides and their metabolites undergo degradation in the environment through two primary pathways: microbial degradation and photodegradation.

Microbial Degradation

Microbial degradation is a key process in the dissipation of triazine herbicides. A variety of soil microorganisms possess the enzymatic machinery to break down the triazine ring. The most well-studied pathway is the sequential hydrolysis of atrazine to cyanuric acid, which is then mineralized to carbon dioxide and ammonia.

The initial steps in the microbial degradation of atrazine are catalyzed by a series of enzymes encoded by the atz genes, commonly found in bacteria such as Pseudomonas sp. ADP.[8][9][10]

-

AtzA (Atrazine chlorohydrolase): Catalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine (HA).[8]

-

AtzB (Hydroxyatrazine ethylaminohydrolase): Removes the ethylamino group from hydroxyatrazine to yield N-isopropylammelide.[8]

-

AtzC (N-isopropylammelide isopropylaminohydrolase): Removes the isopropylamino group to produce cyanuric acid.[8]

-

AtzD, AtzE, AtzF: A series of enzymes that catalyze the cleavage of the triazine ring of cyanuric acid, ultimately leading to the formation of ammonia and carbon dioxide.[8][10]

An alternative pathway involves N-dealkylation, leading to the formation of deethylatrazine (DEA) and deisopropylatrazine (DIA).[8]

Photodegradation

Photodegradation, or photolysis, is another significant mechanism for the transformation of triazine herbicides in the environment, particularly in surface waters. This process involves the breakdown of the herbicide molecule by sunlight. The primary photodegradation pathways include dechlorination, dealkylation, and oxidation of the side chains.[3][11]

The by-products of atrazine photodegradation can include:[3][11]

-

Hydroxyatrazine (OIET)

-

Deisopropylatrazine (CEAT)

-

Deethylatrazine (CIAT)

-

Deethyldeisopropyl atrazine (CAAT)

-

Ammeline (OAAT)

Experimental Protocols for Analysis

Accurate quantification of triazine herbicide metabolites in environmental samples is essential for monitoring their fate and transport. The following sections detail common experimental protocols for their analysis in water samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of triazine metabolites from water samples.[12][13][14][15][16]

Protocol: SPE for Triazine Metabolites in Water [13][14][15]

-

Cartridge Conditioning:

-

Condition a C18 or graphitized carbon black (e.g., Envi-Carb) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of methanol, followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Adjust the water sample (typically 250-1000 mL) to a pH of 3-4.

-

Pass the sample through the conditioned SPE cartridge at a flow rate of 3-5 mL/min.

-

-

Cartridge Washing and Drying:

-

Wash the cartridge with 5-10 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 15-20 minutes.

-

-

Elution:

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or ethyl acetate) for instrumental analysis.

-

Instrumental Analysis: GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the determination of triazine metabolites.

Protocol: GC-MS Analysis of Triazine Metabolites [1][14][17][18]

-

Gas Chromatograph (GC) Conditions:

-

Column: Typically a low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless injection at 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp to a final temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for identification.

-

Mass Range: Typically 50-450 amu.

-

Workflow for Environmental Analysis of Triazine Metabolites

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Photochemical degradation of atrazine in UV and UV/H2O2 process: pathways and toxic effects of products | Semantic Scholar [semanticscholar.org]

- 4. Adsorption and desorption of atrazine, desethylatrazine, deisopropylatrazine, and hydroxyatrazine in vegetated filter strip and cultivated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pjoes.com [pjoes.com]

- 11. Degradation of atrazine by UV/chlorine: Efficiency, influencing factors, and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 14. ssi.shimadzu.com [ssi.shimadzu.com]

- 15. akademisains.gov.my [akademisains.gov.my]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, a key intermediate in the synthesis of various agrochemicals. The document details its historical context within the broader development of s-triazine chemistry, its physicochemical properties, and a detailed experimental protocol for its synthesis from cyanuric chloride. Spectroscopic data for the characterization of the compound are also presented. Additionally, this guide illustrates the degradation pathway of the herbicide tribenuron-methyl, where 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a significant metabolite.

Introduction

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine, with the chemical formula C₆H₁₀N₄O, is a substituted s-triazine. The s-triazine ring system is a core structure in a wide range of herbicides, a class of compounds that saw significant development from the 1950s onwards. This particular compound serves as a crucial building block in the synthesis of more complex molecules, particularly sulfonylurea herbicides. It is also recognized as an environmental transformation product of the herbicide tribenuron-methyl.[1] Understanding its synthesis, properties, and formation is therefore critical for researchers in agrochemical development and environmental science.

Discovery and History

The specific discovery of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is not well-documented in readily available literature. Its history is intrinsically linked to the broader development of s-triazine herbicides, which began in the 1950s with the pioneering work of J.R. Geigy Ltd. (now part of Syngenta) in Switzerland. The foundational work on symmetrical triazines (s-triazines) laid the groundwork for the synthesis of a vast array of derivatives with varying herbicidal activities.[2][3][4]

The general synthetic strategy for creating substituted triazines involves the sequential displacement of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with various nucleophiles. This modular approach allowed for the creation of a diverse library of compounds for screening. It is highly probable that 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine was first synthesized during this period of intensive research into novel triazine-based herbicides, serving as an intermediate for more complex target molecules. Its identification as a degradation product of the sulfonylurea herbicide tribenuron-methyl, which was developed later, has brought renewed interest to this compound from an environmental and toxicological perspective.[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

| Property | Value |

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 5248-39-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and DMSO. |

Spectroscopic Data:

While specific, high-resolution spectra are not widely published, the expected spectral characteristics can be predicted based on the functional groups present in the molecule. These predictions are crucial for the identification and characterization of the compound after synthesis.

Table 2: Predicted Spectroscopic Data for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), the N-methyl protons (-NHCH₃), and the ring-attached methyl protons (-CH₃). The amine proton (-NH) may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the triazine ring, the methoxy carbon, the N-methyl carbon, and the ring-attached methyl carbon. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations (around 3300-3500 cm⁻¹)- C-H stretching vibrations (around 2800-3000 cm⁻¹)- C=N stretching vibrations of the triazine ring (around 1500-1600 cm⁻¹)- C-O stretching of the methoxy group (around 1000-1300 cm⁻¹) |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns would involve the loss of methyl, methoxy, and amine groups. |

Experimental Protocols

The synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is typically achieved through a stepwise nucleophilic substitution on cyanuric chloride. The following is a generalized, detailed experimental protocol based on established principles of triazine chemistry.

Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine from Cyanuric Chloride

This synthesis involves a three-step process where the chlorine atoms of cyanuric chloride are sequentially replaced.

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Methoxide: Prepare a solution of sodium methoxide (1 equivalent) in methanol. Add this solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine

-

Reaction Setup: Dissolve the 2,4-dichloro-6-methoxy-1,3,5-triazine (1 equivalent) from Step 1 in a suitable solvent (e.g., THF).

-

Grignard Reaction: Prepare a Grignard reagent, methylmagnesium bromide (CH₃MgBr), (1 equivalent) in a separate flask. Add the Grignard reagent dropwise to the solution of the dichlorotriazine at a controlled temperature, typically below 10 °C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture for several hours at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

-

Reaction Setup: Dissolve the 2-chloro-4-methoxy-6-methyl-1,3,5-triazine (1 equivalent) from Step 2 in a suitable solvent (e.g., THF or acetonitrile).

-

Amination: Add an aqueous solution of methylamine (e.g., 40% solution, 1.1 equivalents) dropwise to the reaction mixture. An acid scavenger, such as sodium carbonate or triethylamine (1.2 equivalents), should be added to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for 4-6 hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine.

Role in Herbicide Degradation

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a known degradation product of the sulfonylurea herbicide tribenuron-methyl. The degradation of tribenuron-methyl in the environment can occur through both chemical hydrolysis and microbial action. A key step in this degradation is the cleavage of the sulfonylurea bridge, which releases the triazine moiety.

The formation of this triazine amine metabolite is significant for environmental monitoring and toxicological assessment of tribenuron-methyl residues in soil and water.

Conclusion

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a compound of considerable interest in the field of agrochemical research and development. While its specific discovery is not prominently documented, its importance as a synthetic intermediate and a herbicide metabolite is well-established. The synthetic route from cyanuric chloride provides a versatile method for its preparation, allowing for further derivatization. Future research may focus on a more detailed toxicological profiling of this compound and its potential impact on non-target organisms in the environment.

References

- 1. CN102295614B - Synthetic method of 2-methyl-4-dimethylamino-6-methoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical and Photochemical degradation of Tribenuron-Methyl in natural liquid phase [iris.unibas.it]

An In-depth Technical Guide on the Toxicological Profile of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on the toxicological profile of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. It is intended for informational purposes for a scientific audience. A significant portion of the detailed toxicological data and experimental protocols for this specific compound is not publicly available. Therefore, information from structurally related triazine compounds has been included for context and comparative purposes, and this is explicitly noted. All data should be critically evaluated and supplemented with further internal or external studies as required.

Executive Summary

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a chemical intermediate used in the synthesis of herbicides.[1] As a member of the 1,3,5-triazine class of compounds, its toxicological profile is of interest to researchers and professionals in agrochemical and pharmaceutical development. This guide provides a comprehensive overview of its known toxicological properties, drawing from available database information and contextual data from related triazine compounds. The available data indicates that this compound is harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[2] However, specific quantitative data on acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity are limited. This document aims to present the existing information in a structured format, highlight data gaps, and provide a foundation for further toxicological assessment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | PubChem[2] |

| CAS Number | 5248-39-5 | US EPA[3] |

| Molecular Formula | C6H10N4O | PubChem[2] |

| Molecular Weight | 154.17 g/mol | US EPA[3] |

| SMILES | CC1=NC(=NC(=N1)OC)NC | PubChem[2] |

| InChI | InChI=1S/C6H10N4O/c1-4-8-5(7-2)10-6(9-4)11-3/h1-3H3,(H,7,8,9,10) | PubChem[2] |

Toxicological Data

Acute Toxicity

The compound is classified as harmful if swallowed.[2]

| Route | Classification | Notes |

| Oral | Acute Toxicity 4 (H302) | Harmful if swallowed.[2] |

| Dermal | No data available | |

| Inhalation | No data available |

For context, other triazine herbicides exhibit a range of acute oral toxicities in rats (LD50), from slightly to moderately toxic.[4]

Chronic Toxicity

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is suspected of causing damage to organs through prolonged or repeated exposure.[2]

| Effect | Classification | Target Organs |

| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 2 (H373) | Not specified.[2] |

Studies on other 1,3,5-triazine herbicides have shown that chronic exposure can lead to effects on the liver, kidneys, and endocrine system.[5][6] For instance, atrazine has been shown to cause changes in organ weights and damage to the liver and heart in animals after long-term consumption at high levels.[4]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific information available in the public domain regarding the carcinogenicity, mutagenicity, or reproductive toxicity of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine.

For related triazine compounds, the evidence is varied. Some triazines are classified as possible human carcinogens (Group C) based on increased mammary gland tumors in female laboratory animals.[7] The Ames test, a bacterial reverse mutation assay, is commonly used to assess the mutagenic potential of chemicals and has been applied to various triazine compounds.[8][9] Developmental and reproductive toxicity studies on atrazine have indicated effects such as increased resorptions and reduced litter size at maternally toxic doses.[6]

Mechanism of Action and Toxicokinetics

The specific mechanism of toxic action for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine has not been elucidated in publicly available literature.

Many herbicidal triazines act by inhibiting electron transport in photosynthesis in susceptible plants.[4] In mammals, the toxic effects are generally not related to photosynthesis inhibition. For some triazines, the proposed mode of action for carcinogenicity involves disruption of the hypothalamic-pituitary-ovary axis.[6]

There is no specific information on the absorption, distribution, metabolism, and excretion (ADME) of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine. It is known to be an environmental transformation product of the herbicide tribenuron-methyl.[2] The metabolism of other triazines in mammals primarily involves N-dealkylation of the side chains.[10]

Experimental Protocols

Detailed experimental protocols for toxicological studies on 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine are not available in the public literature. For general guidance on methodologies for related compounds, researchers can refer to established OECD guidelines for toxicological testing.

Example Protocol: Acute Oral Toxicity (OECD 423)

This is a generalized protocol and has not been specifically applied to 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in the available literature.

Caption: Generalized workflow for an acute oral toxicity study.

Signaling Pathways

No specific signaling pathways affected by 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine have been identified. The diagram below illustrates a hypothetical pathway for endocrine disruption by a triazine compound, based on literature for related substances.[6]

Caption: Hypothetical pathway of triazine-induced endocrine disruption.

Conclusion and Future Directions

The toxicological profile of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is currently incomplete based on publicly available information. While GHS classifications indicate potential for acute oral toxicity and specific target organ toxicity upon repeated exposure, there is a clear lack of quantitative data from dedicated toxicological studies.

For a comprehensive risk assessment, the following data gaps need to be addressed:

-

Acute toxicity: Determination of LD50 values for oral, dermal, and inhalation routes.

-

Chronic toxicity: Sub-chronic and chronic studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

-

Genotoxicity: A battery of in vitro and in vivo mutagenicity and clastogenicity assays.

-

Carcinogenicity: Long-term bioassays in relevant animal models.

-

Reproductive and developmental toxicity: Multi-generational studies to assess effects on fertility and offspring.

-

Toxicokinetics: ADME studies to understand the metabolic fate of the compound.

Researchers and drug development professionals are advised to treat this compound with caution, adhering to appropriate safety protocols, and to consider commissioning further toxicological studies to fill the existing data gaps before extensive use or development.

References

- 1. Page loading... [guidechem.com]

- 2. 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- | C6H10N4O | CID 160779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. journals.flvc.org [journals.flvc.org]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining the precise solubility of this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in various laboratory and development settings.

Introduction

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic organic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the solubility of this specific compound in various organic solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and analytical method development. Accurate solubility data is a prerequisite for designing efficient reaction conditions, developing stable formulations, and ensuring reliable analytical measurements.

This guide summarizes the available qualitative solubility information for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine and presents a detailed experimental protocol for its quantitative determination.

Solubility Data

Currently, there is a notable absence of specific quantitative solubility data for 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine in the scientific literature. The available information is qualitative and is summarized in the table below.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Heated | Slightly Soluble[1] |

| Methanol | Heated | Slightly Soluble[1] |